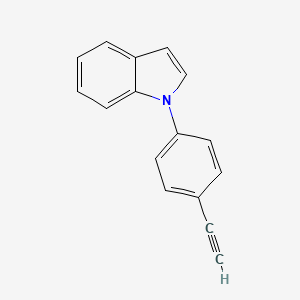
1-(4-Ethynylphenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethynylphenyl)-1H-indole is an organic compound that features an indole core substituted with an ethynyl group at the 4-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylphenyl)-1H-indole typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:
Catalysts: Palladium(0) complexes (e.g., Pd(PPh3)4) and copper(I) iodide.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Triethylamine or diisopropylethylamine.
Temperature: Room temperature to 60°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the Sonogashira coupling reaction makes it a viable option for large-scale synthesis. The reaction’s mild conditions and high yields are advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethynylphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-(4-Ethynylphenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 1-(4-Ethynylphenyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethynylphenyl)-2H-indole: Similar structure but with a different substitution pattern on the indole ring.
1-(4-Ethynylphenyl)-1H-pyrrole: Contains a pyrrole ring instead of an indole ring.
1-(4-Ethynylphenyl)-1H-benzimidazole: Features a benzimidazole core instead of an indole core
Uniqueness
1-(4-Ethynylphenyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
823821-67-6 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)indole |
InChI |
InChI=1S/C16H11N/c1-2-13-7-9-15(10-8-13)17-12-11-14-5-3-4-6-16(14)17/h1,3-12H |
InChI Key |
WWEXJJBXBQJRDW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
![3-(6-Fluorohex-1-yn-1-yl)-5-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine](/img/structure/B14206332.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)
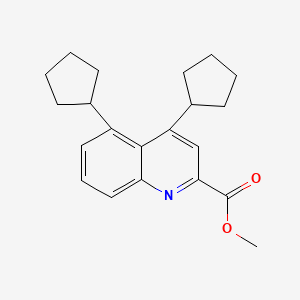
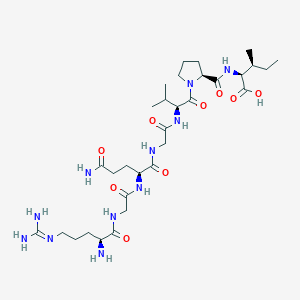
![[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene](/img/structure/B14206369.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B14206373.png)
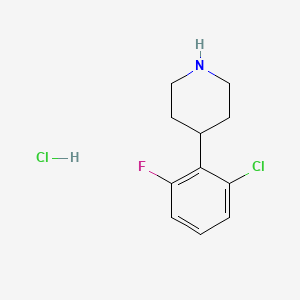
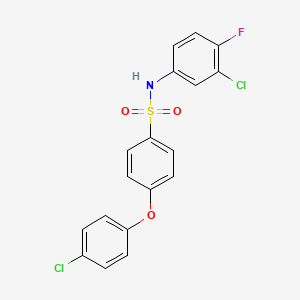
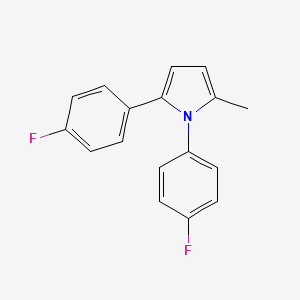
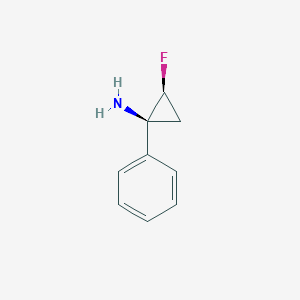
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
